![molecular formula C12H12ClN3O B1489536 2-[(6-Cloropirimidin-4-il)amino]-1-feniletanol CAS No. 1292624-48-6](/img/structure/B1489536.png)

2-[(6-Cloropirimidin-4-il)amino]-1-feniletanol

Descripción general

Descripción

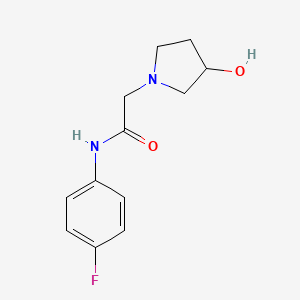

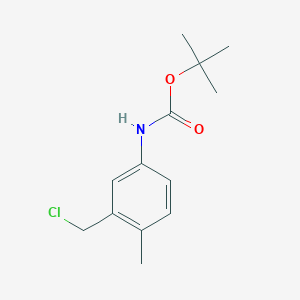

“2-[(6-Chloropyrimidin-4-yl)amino]-1-phenylethanol” is a chemical compound with the CAS Number: 22177-94-2 . It has a molecular weight of 173.6 and its linear formula is C6H8ClN3O . It is a solid substance and is stored in a dark place, under an inert atmosphere, at a temperature of 2-8°C .

Molecular Structure Analysis

The molecular structure of “2-[(6-Chloropyrimidin-4-yl)amino]-1-phenylethanol” can be represented by the linear formula C6H8ClN3O . The InChI Code for a similar compound, 2-[(6-chloro-4-pyrimidinyl)amino]-1-butanol, is 1S/C8H12ClN3O/c1-2-6(4-13)12-8-3-7(9)10-5-11-8/h3,5-6,13H,2,4H2,1H3,(H,10,11,12) .

Physical And Chemical Properties Analysis

“2-[(6-Chloropyrimidin-4-yl)amino]-1-phenylethanol” is a solid substance . It is stored in a dark place, under an inert atmosphere, at a temperature of 2-8°C .

Aplicaciones Científicas De Investigación

Síntesis orgánica

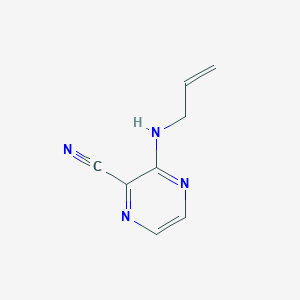

2-Amino-4-cloropirimidina, un compuesto similar al que se menciona, es una materia prima e intermedio importante utilizado en la síntesis orgánica . Se utiliza como sustrato en la cianación catalizada por paladio con cianuro de zinc (II) .

Productos farmacéuticos

Los derivados de pirimidina, que incluyen compuestos similares al que usted preguntó, se aplican ampliamente en disciplinas terapéuticas debido a su alto grado de diversidad estructural . Se utilizan en la modulación de la leucemia mieloide, el cáncer de mama, la fibrosis pulmonar idiopática, la actividad antimicrobiana, antifúngica, antiparasitaria, diurética, antitumoral, antifilarial, inhibidores de la topoisomerasa II del ADN, agentes antituberculosos, antimaláricos y antiplasmódicos, antiinflamatorios y analgésicos, anti-VIH, agentes cardiovasculares e hipotensores, agentes antiulcerosos, actividades relacionadas con trastornos del cabello, antagonistas del receptor sensible al calcio, inhibidores de la DPP-IV, antidiabéticos, acción agonista o antagonista potente del receptor A2a de la adenosina, TLR8 o moduladores de interferón beta (IFN-β), relajación vascular para la arteria ciliar ocular y neuroprotección en la célula ganglionar de la retina, inhibidores de la reductasa de 3-hidroxi-3-metilglutaril-coenzima A (HMG-CoA) y terapias para la enfermedad coronaria, anticancerígenos, intermediario clave para la vitamina B1, inhibidores de la cinasa de la piruvato deshidrogenasa .

Agroquímicos

2-Amino-4-cloropirimidina también se utiliza en el campo de los agroquímicos . Sin embargo, las aplicaciones específicas en este campo no se detallan en los resultados de la búsqueda.

Campos de los colorantes

Este compuesto se utiliza en los campos de los colorantes . Las aplicaciones específicas en este campo no se detallan en los resultados de la búsqueda.

Mecanismo De Acción

Target of Action

It’s known that pyrimidine derivatives, which this compound is a part of, have a wide range of pharmacological applications .

Mode of Action

Pyrimidine derivatives are known to interact with various biological targets, leading to a multitude of effects .

Biochemical Pathways

Pyrimidine derivatives are known to be involved in a variety of biological activities, suggesting they may interact with multiple pathways .

Result of Action

Pyrimidine derivatives are known to exhibit a wide range of biological activities .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-[(6-Chloropyrimidin-4-yl)amino]-1-phenylethanol has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively inexpensive. In addition, 2-[(6-Chloropyrimidin-4-yl)amino]-1-phenylethanol is stable in a variety of solvents, making it suitable for use in a wide range of experiments. However, 2-[(6-Chloropyrimidin-4-yl)amino]-1-phenylethanol is not suitable for use in experiments involving human subjects, as it has not been approved for use in humans.

Direcciones Futuras

For 2-[(6-Chloropyrimidin-4-yl)amino]-1-phenylethanol include further research into its mechanism of action, as well as its biochemical and physiological effects. In addition, further research into its use as an inhibitor of acetylcholinesterase and other enzymes, as well as its use as an agonist of certain receptors, would be beneficial. Finally, further research into its potential use in the treatment of various diseases would be beneficial.

Safety and Hazards

The safety information for “2-[(6-Chloropyrimidin-4-yl)amino]-1-phenylethanol” includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Propiedades

IUPAC Name |

2-[(6-chloropyrimidin-4-yl)amino]-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O/c13-11-6-12(16-8-15-11)14-7-10(17)9-4-2-1-3-5-9/h1-6,8,10,17H,7H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSGXBBPPOXZKRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC2=CC(=NC=N2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

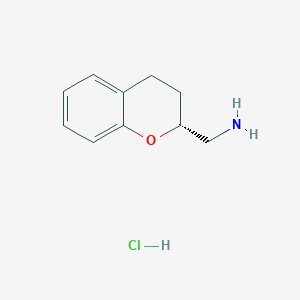

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

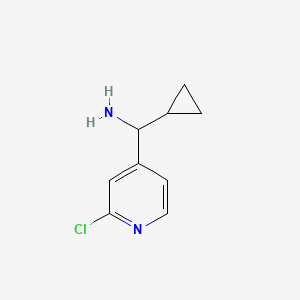

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1489454.png)

![2,3-Dimethyl-3h-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1489462.png)

![2-Amino-1-[4-(oxolane-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B1489467.png)

![3-[1-(tert-Butoxy)ethyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B1489475.png)

![[1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol](/img/structure/B1489476.png)